

Bioanalytical Method for Elimusertib Quantification

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Compound Focus: Elimusertib

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For monitoring **Elimusertib** levels, such as in plasma for pharmacokinetic studies, the following validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended [1].

- **Sample Preparation:** Use a 50 μ L volume of plasma (EDTA or heparinized). Precipitate proteins by adding acetonitrile. A stable isotopic internal standard, [13C,2H3]-**elimusertib**, is used for quantification [1].
- **Chromatography:**
 - **Column:** Phenomenex Synergi Polar-RP (4 μ m, 50 x 2.0 mm)
 - **Mobile Phase:**
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile
 - **Gradient:** Begin at 10% B, then increase to 95% B over 3 minutes.
 - **Flow Rate:** 0.5 mL/min, with a brief increase to 1.0 mL/min during the run.
 - **Run Time:** 7 minutes
 - **Injection Volume:** 2 μ L
 - **Elimusertib Retention Time:** 2.17 minutes [1]
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **MRM Transitions:** Monitor m/z **376.3>318.2** (quantitative) and 376.3>277.3 (qualitative) for **elimusertib**. For the internal standard, monitor m/z **380.3>322.2** [1].
- **Assay Performance:**
 - **Linear Range:** 30 to 5,000 ng/mL
 - **Accuracy:** 93.5% - 108.2%
 - **Precision:** < 6.3 %CV [1]

Elimusertib in Combination Therapies: Protocols & Monitoring

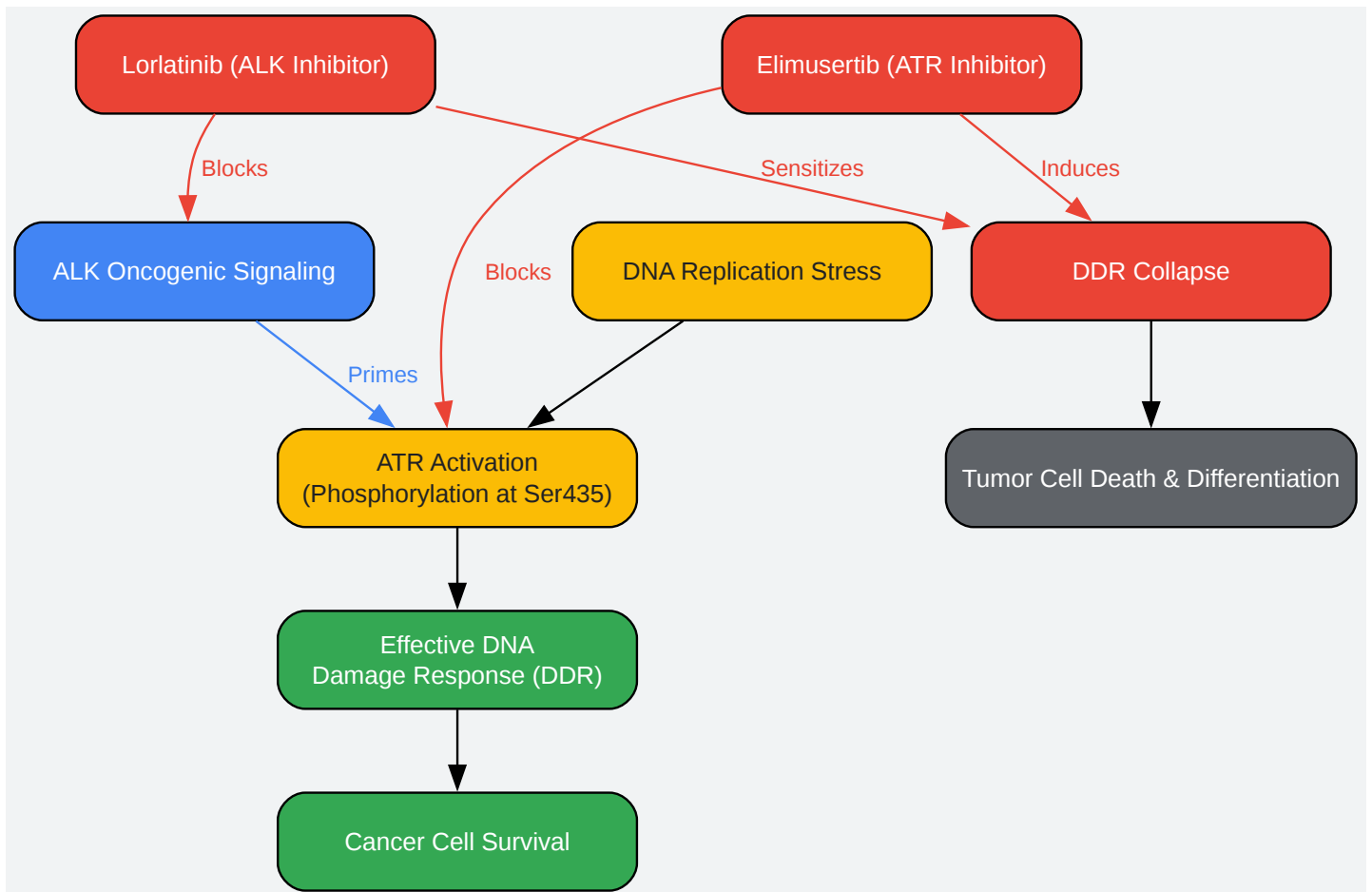
Elimusertib is frequently investigated in combination with other agents. The table below summarizes key experimental regimens and critical monitoring parameters from recent studies.

Combination Agent	Experimental Context	Dosing Regimen	Key Findings & Monitoring Points
Cisplatin	Phase Ib Clinical Trial (Advanced Solid Tumors)	Dose Level -2 (MTD): Elimusertib: 20 mg PO once on Day 2. Cisplatin: 30 mg/m ² IV on Days 1 & 8. 21-day cycle [2].	Toxicity: Significant hematologic toxicity (neutropenia, thrombocytopenia). Efficacy: 1/10 PR (Ovarian cancer), 5/10 SD. Monitor: CBC, renal function (creatinine), electrolytes (potassium) [2].
Lorlatinib (ALK inhibitor)	Preclinical (Neuroblastoma GEMM)	Elimusertib: 40 mg/kg PO twice daily (3 days on/4 days off/3 days on). Lorlatinib: Integrated schedule over 14 days [3].	Efficacy: Superior and sustained tumor regression vs. monotherapy. Mechanism: ALK signaling primes DNA damage response; combination causes robust differentiation. Monitor: Tumor volume, DNA damage markers (pH2A.X) [3].
Niraparib (PARP inhibitor)	Preclinical (PDX Models)	Not fully detailed in results. Tested in PARP inhibitor-resistant models [4].	Efficacy: Enhanced antitumor activity vs. single agents in resistant models. Monitor: Tumor volume, Event-free survival (EFS-2), DNA damage markers [4].
Copanlisib (PI3K inhibitor)	Preclinical (PDX Models)	Not fully detailed in results [4].	Efficacy: Enhanced EFS-2 vs. monotherapy in 3/11 models. Mechanism: PI3K/mTOR pathway signaling increased post-ATR inhibition in some models. Monitor: Tumor volume, EFS-2, PI3K/mTOR pathway markers [4].

Mechanistic Insights & Pathway Visualization

Understanding the underlying signaling pathways is crucial for troubleshooting and interpreting experimental results. **Elimusertib** targets the ATR kinase, a master regulator of the DNA damage response (DDR). Inhibition is synthetically lethal in cells with homologous recombination deficiencies, such as those with ATM loss [4].

Research in neuroblastoma models reveals a key interaction: **ALK signaling can prime the DDR by phosphorylating ATR on Ser435 and CHK1 on Ser280**. This means that in ALK-driven cancers, combining an ALK inhibitor (like Lorlatinib) with **Elimusertib** leads to a more profound antitumor effect and overcomes the relapses seen with ATR inhibitor monotherapy [3]. The following diagram illustrates this mechanism and the logical workflow for applying these combinations.



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The diagram shows how ALK signaling supports the DNA Damage Response (DDR) by priming ATR activation. Combining **Elimusertib (ATRi)** with **Lorlatinib (ALKi)** simultaneously blocks both the primary DDR pathway and its upstream support mechanism, leading to a synergistic collapse of the DDR and enhanced tumor cell death [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to validate when setting up the LC-MS/MS method for Elimusertib? **A:** The method's **specificity and sensitivity** at the Lower Limit of Quantification (LLOQ of 30 ng/mL) are paramount. Ensure that the MRM transitions for **elimusertib** (376.3>318.2) and the internal standard (380.3>322.2) are free from interference in your plasma matrix, and that the LLOQ meets the predefined accuracy and precision criteria (<15% deviation) [1].

Q2: Why is hematologic toxicity a major concern in Elimusertib combination trials, and how can it be managed? **A:** Hematologic toxicity (neutropenia, thrombocytopenia) is a common dose-limiting toxicity for **Elimusertib**, especially when combined with other myelosuppressive agents like cisplatin [2]. **Management strategies** include:

- **Dose Modification:** Using a reduced and intermittent schedule (e.g., 3 days on/11 days off or single-dose administration per cycle) [2].
- **Prophylactic Support:** Consider the use of growth factor support as per institutional guidelines [2].
- **Rigorous Monitoring:** Close monitoring of complete blood counts (CBC) is essential, particularly in the first cycle.

Q3: What are robust pharmacodynamic biomarkers to confirm Elimusertib's target engagement in vivo? **A:** To confirm that **Elimusertib** is effectively hitting its target, you can monitor:

- **Direct DNA Damage:** Phosphorylation of histone H2A.X (γ H2AX) is a sensitive marker of DNA double-strand breaks [3].
- **Downstream Signaling:** Inhibition of ATR should reduce phosphorylation of its key substrate, CHK1 (though note the context-dependent phosphorylation at Ser280 vs. Ser345) [3].
- **Pathway Adaptation:** In some models, an increase in PI3K/mTOR signaling has been observed as a potential resistance mechanism, which can also be monitored [4].

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